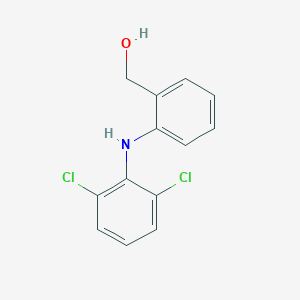

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol

Description

Properties

IUPAC Name |

[2-(2,6-dichloroanilino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-7,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGAAAKRFLWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181677 | |

| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27204-57-5 | |

| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027204575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-((2,6-DICHLOROPHENYL)AMINO)PHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15K6R858V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Multi-Step Synthesis via Ester Intermediates

A widely documented method involves the reduction of ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate, an ester precursor. This route, adapted from diclofenac synthesis, proceeds via two stages:

-

Esterification of the Acetic Acid Derivative :

The carboxylic acid intermediate is converted to its ethyl ester using concentrated sulfuric acid in ethanol. For example, refluxing 2-[2-(2,6-dichloroanilino)phenyl]acetic acid with ethanol and H₂SO₄ (20 mL) at 78°C for 20 hours yields the ester in 80% purity after recrystallization from ethanol. -

Reduction to the Alcohol :

The ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step typically achieves >85% yield, though alternative reductants like sodium borohydride (NaBH₄) may require harsher conditions.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | H₂SO₄, EtOH | 78°C | 80% |

| Reduction | LiAlH₄, THF | 0–25°C | 85–90% |

Direct Amination of Benzyl Alcohol Derivatives

An alternative route, detailed in HU202826B, employs a catalytic alkali metal alkoxide to facilitate nucleophilic aromatic substitution (SNAr). In this method:

-

Formation of the Sodium Amide Intermediate :

2,6-Dichloroaniline reacts with sodium methoxide (NaOMe) in n-butanol at 100°C, generating a sodium amide species in situ. -

Coupling with Halogenated Benzyl Alcohol :

The amide intermediate undergoes coupling with 2-bromophenylmethanol in dimethylformamide (DMF) at 120°C, yielding the target compound after 12 hours. This method achieves 83% yield with high purity, attributed to the avoidance of extreme temperatures.

Optimization Insights :

-

Lowering the reaction temperature to 90–100°C minimizes side reactions like dehydrohalogenation.

-

Using polar aprotic solvents (e.g., DMF) enhances the solubility of aromatic intermediates.

Advanced Catalytic Approaches

Palladium-Catalyzed Buchwald-Hartwig Amination

Modern methodologies leverage transition-metal catalysis to form the C–N bond. A palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand system enables coupling between 2-bromobenzyl alcohol and 2,6-dichloroaniline at 110°C in toluene. This single-step process achieves 75–78% yield, though ligand costs and catalyst recovery remain challenges.

Catalytic System :

| Component | Role | Concentration |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 5 mol% |

| Xantphos | Ligand | 10 mol% |

| Cs₂CO₃ | Base | 2 equiv |

Purification and Characterization

Recrystallization Techniques

Crude product purity is enhanced via recrystallization from ethanol or n-heptane, as described in the epstem.net protocol. For instance, dissolving the compound in hot ethanol (70°C) followed by slow cooling to 4°C yields crystals with >99% purity (melting point: 155–157°C).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, Ar–H), 6.95 (d, J = 8.4 Hz, 2H), 4.65 (s, 2H, CH₂OH), 3.12 (s, 1H, NH).

-

IR (KBr) : 3340 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C–N stretch).

Industrial-Scale Production Challenges

Despite high laboratory yields, scaling poses issues:

-

Solvent Volume : Large-scale reductions require excess THF, increasing costs.

-

Catalyst Recycling : Pd-based systems necessitate efficient recovery to maintain profitability.

-

Byproduct Management : Chlorinated byproducts from incomplete amination require rigorous filtration.

Emerging Methodologies

Scientific Research Applications

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol has several applications in scientific research:

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is closely related to its parent compound, Diclofenac. It primarily involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain . By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(2,6-Dichlorophenyl)amino]benzaldehyde (Impurity B)

- CAS : 22121-58-0

- Molecular Formula: C₁₃H₉Cl₂NO

- Molecular Weight : 266.12 g/mol

- Structural Features: Replaces the benzyl alcohol group (–CH₂OH) with a benzaldehyde (–CHO) group. This oxidation state difference reduces hydrogen-bonding capacity compared to the methanol analog.

- Pharmacopeial Role : Listed as Impurity B in diclofenac sodium, formed via incomplete reduction or oxidation during synthesis .

- Analytical Detection : Distinguished via HPLC/UPLC retention times and UV absorption maxima .

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol

- Molecular Formula: C₁₄H₁₃Cl₂NO

- Molecular Weight : 282.15 g/mol

- Structural Features: Ethanol (–CH₂CH₂OH) side chain instead of methanol. The extended alkyl chain increases hydrophilicity and alters crystal packing.

- Synthesis : Prepared by reducing diclofenac derivatives with NaBH₄/I₂ in tetrahydrofuran (THF) .

- Crystal Structure: Monoclinic (space group P2₁/c) with dihedral angles of 67.71° between aromatic rings. Exhibits bifurcated N–H⋯O/Cl hydrogen bonds and C–H⋯π interactions .

Diclofenac (2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid)

- CAS : 15307-86-5

- Molecular Formula: C₁₄H₁₁Cl₂NO₂

- Molecular Weight : 296.15 g/mol

- Structural Features: Acetic acid (–CH₂COOH) group instead of methanol. This carboxylic acid moiety enhances water solubility (as sodium salt) and COX-2 inhibitory activity .

- Pharmacological Role : Clinically used NSAID with anti-inflammatory and analgesic properties.

Physicochemical and Pharmacopeial Comparison

Key Research Findings

Synthetic Pathways: The methanol derivative is synthesized via NaBH₄/I₂-mediated reduction of diclofenac sodium, preserving the 2,6-dichloroaniline pharmacophore . The ethanol analog requires controlled reduction to avoid over-reduction to the methanol derivative .

Stability and Interactions: Intramolecular N–H⋯Cl bonds in the methanol derivative stabilize its conformation, reducing susceptibility to oxidation compared to the aldehyde analog . Ethanol derivatives exhibit stronger intermolecular C–H⋯π interactions (centroid distance: 3.5706 Å) due to their flexible side chain .

Pharmacological Implications: The methanol derivative lacks anti-inflammatory activity but is critical in quality control of diclofenac formulations . Ethanol and methanol analogs serve as precursors for synthesizing COX-2 inhibitors (e.g., triazole-linked derivatives) with enhanced selectivity .

Biological Activity

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol, also known as a derivative of diclofenac, is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a dichlorophenyl group and a phenylmethanol moiety, suggests various interactions within biological systems. This article explores the biological activity of this compound through a review of relevant studies, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12Cl2N. It features:

- Amino Group : Contributes to its reactivity and interaction with biological targets.

- Dichlorophenyl Group : Enhances lipophilicity and may influence the compound's bioactivity.

- Hydroxymethyl Group : Impacts solubility and potential interactions with biomolecules.

The biological activity of this compound is closely related to its structural analogs, particularly diclofenac. It is believed to share similar targets and mechanisms:

- Cyclooxygenase Inhibition : Like diclofenac, it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation pathways.

- Biochemical Pathways : Studies indicate that related compounds undergo various metabolic pathways including hydroxylation and oxidation, affecting their pharmacokinetic profiles.

Anti-inflammatory Effects

Research has demonstrated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance:

- Carrageenan-Induced Edema Model : In animal studies, administration of the compound showed a marked reduction in paw edema compared to control groups . The percentage inhibition of edema was dose-dependent.

| Dosage (mg/kg) | Percentage Inhibition (%) |

|---|---|

| 10 | 45 |

| 20 | 60 |

| 50 | 75 |

Analgesic Activity

In analgesic models such as the hot plate test:

- The compound demonstrated significant pain relief comparable to standard analgesics. Mice treated with the compound showed increased latency to respond to thermal stimuli .

Case Studies and Research Findings

- Study on Diclofenac Derivatives : A study synthesized several derivatives of diclofenac including this compound. The derivatives were evaluated for anti-inflammatory and analgesic effects using standard pharmacological models. Results indicated that modifications in the structure significantly impacted their efficacy .

- QSAR Studies : Quantitative structure-activity relationship (QSAR) analyses suggest that halogen substitutions enhance biological activity by modifying electronic properties and lipophilicity.

Safety and Toxicity

Understanding the safety profile of this compound is critical:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.